molecular formula C13H18N2O3S B1519035 2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1038973-12-4

2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B1519035
CAS No.: 1038973-12-4
M. Wt: 282.36 g/mol
InChI Key: LCXRKNSMBVVMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

This compound exhibits a complex molecular architecture that incorporates several distinct structural elements characteristic of advanced organic compounds. The compound is officially catalogued under Chemical Abstracts Service number 1038973-12-4 and is commercially available through specialized chemical suppliers for research and development purposes. The molecular structure features a central acetamide backbone that serves as the foundation for the attachment of two significant substituents: a carbamothioyl group and a 2-(3,4-dimethoxyphenyl)ethyl chain.

The carbamothioyl functional group represents a critical structural element that distinguishes this compound from conventional acetamide derivatives. This moiety consists of a thiourea unit directly attached to the acetamide carbon, creating a unique electronic environment that influences both the chemical reactivity and potential biological activity of the molecule. The presence of sulfur in the carbamothioyl group introduces distinctive nucleophilic and electrophilic properties that are absent in oxygen-containing analogs, thereby expanding the scope of possible chemical transformations.

The 2-(3,4-dimethoxyphenyl)ethyl substituent attached to the nitrogen atom contributes significantly to the overall molecular properties of the compound. This aromatic ethyl chain incorporates two methoxy groups positioned at the 3 and 4 positions of the benzene ring, creating a specific substitution pattern that influences both the electronic distribution and steric environment around the aromatic system. The dimethoxyphenyl motif is frequently encountered in bioactive natural products and pharmaceutical compounds, suggesting potential biological relevance for this structural arrangement.

Property Specification
Chemical Abstracts Service Number 1038973-12-4
Molecular Structure Carbamothioyl-substituted acetamide
Key Functional Groups Acetamide, carbamothioyl, dimethoxyphenyl
Substituent Pattern N-substituted with aromatic ethyl chain
Commercial Availability Research and development grade

The structural characterization of this compound reveals several important features that contribute to its chemical behavior. The compound contains multiple sites capable of participating in hydrogen bonding interactions, including the acetamide carbonyl oxygen, the carbamothioyl sulfur atom, and the methoxy oxygen atoms on the aromatic ring. These hydrogen bonding capabilities influence both the solid-state packing arrangements and solution-phase behavior of the compound, affecting properties such as solubility, crystallization behavior, and intermolecular interactions.

The electronic properties of the molecule are significantly influenced by the conjugation between the aromatic system and the acetamide moiety through the ethyl linker. Although the ethyl chain provides some flexibility and prevents direct conjugation between the aromatic ring and the amide group, the electronic effects of the dimethoxy substitution pattern still influence the overall electronic distribution within the molecule. The electron-donating nature of the methoxy groups enhances the electron density on the aromatic ring, which may affect the nucleophilicity of the nitrogen atom in the acetamide group.

Historical Context of Thioacetamide Derivatives in Organic Chemistry

The development of thioacetamide chemistry represents a significant milestone in the evolution of organosulfur compound research, with historical roots extending back to the early twentieth century advances in heterocyclic synthesis. Thioacetamide itself, the parent compound of this chemical family, was first recognized for its unique properties as both a sulfur-containing reagent and a versatile intermediate for further chemical transformations. The compound gained particular prominence in analytical chemistry applications, where it served as an in situ source of sulfide ions for qualitative inorganic analysis, demonstrating the practical utility of thioacetamide derivatives in chemical methodology.

Industrial interest in thioacetamide derivatives expanded significantly with the development of improved synthetic methodologies for their preparation. The reaction of acetonitrile with hydrogen sulfide to produce thioacetamide became a cornerstone process, with various catalytic systems developed to enhance yield and efficiency. Patent literature from the late twentieth century documented the use of polymer-supported amine catalysts for thioacetamide synthesis, representing a significant advancement in the practical preparation of these compounds under mild reaction conditions. These synthetic developments provided the foundation for the subsequent exploration of more complex thioacetamide derivatives, including N-substituted variants such as this compound.

The recognition of thioacetamide derivatives as valuable intermediates in medicinal chemistry emerged from systematic structure-activity relationship studies conducted throughout the latter half of the twentieth century. Research groups identified the thioacetamide moiety as a pharmacophore capable of interacting with various biological targets, leading to the development of thioacetamide-containing compounds with diverse therapeutic applications. The ability of the sulfur atom in thioacetamide derivatives to participate in metal coordination and hydrogen bonding interactions made these compounds particularly attractive for drug design applications, where specific molecular recognition events are crucial for biological activity.

Contemporary research in thioacetamide chemistry has focused increasingly on the development of complex, multi-functional derivatives that incorporate additional heterocyclic systems or bioactive substituents. The synthesis of compounds such as this compound represents the culmination of decades of methodological development, combining advanced synthetic techniques with structure-based design principles to create molecules with enhanced properties and potential applications.

Historical Period Key Development Significance
Early 1900s First thioacetamide synthesis Foundation of organosulfur chemistry
Mid-1900s Analytical applications Practical utility demonstration
Late 1900s Industrial synthesis methods Scalable production processes
Contemporary Complex derivative synthesis Advanced medicinal chemistry applications

The evolution of thioacetamide derivative chemistry has been closely linked to advances in synthetic methodology and mechanistic understanding. Early investigations focused primarily on the fundamental reactivity patterns of the thioacetamide functional group, establishing the basic principles that govern nucleophilic and electrophilic reactions at the sulfur center. These studies revealed the unique electronic properties of the carbon-sulfur double bond in thioacetamide derivatives, which exhibits different reactivity compared to the corresponding carbon-oxygen double bond in conventional amides.

Significance in Heterocyclic Compound Research

The importance of this compound in heterocyclic compound research stems from its unique structural features that facilitate the construction of diverse heterocyclic frameworks through well-established synthetic transformations. The compound serves as a versatile building block for the synthesis of thiazole-based heterocyclic systems, which are prevalent in natural products and pharmaceutical compounds. The carbamothioyl functionality provides the necessary sulfur and nitrogen atoms for thiazole ring formation through cyclization reactions with appropriately substituted electrophiles, making this compound valuable for heterocyclic diversity-oriented synthesis strategies.

Recent investigations have demonstrated the utility of thioacetamide derivatives in the construction of complex heterocyclic hybrid molecules that combine multiple pharmacologically active structural elements within single molecular frameworks. The synthesis of thiazole-linked hybrids through Hantzsch-thiazole synthesis methodology has emerged as a particularly important application area, where compounds such as this compound serve as key intermediates. These synthetic approaches enable the rapid assembly of libraries of heterocyclic compounds for biological screening applications, accelerating the discovery of new bioactive molecules.

The structural complexity of this compound makes it particularly valuable for structure-activity relationship studies in heterocyclic compound research. The compound contains multiple sites for chemical modification, including the carbamothioyl group, the acetamide nitrogen, and the aromatic substituents, allowing for systematic structural variation to optimize biological activity. This versatility has made thioacetamide derivatives important tools for medicinal chemists seeking to understand the molecular determinants of biological activity in heterocyclic systems.

The compound's significance extends to its role in the development of new synthetic methodologies for heterocyclic compound construction. The presence of multiple reactive sites within the molecule enables the exploration of selective reaction conditions and the development of regioselective synthetic transformations. Research groups have utilized compounds of this type to investigate novel cyclization strategies and to develop improved methods for the construction of complex heterocyclic architectures. These methodological advances contribute to the broader field of heterocyclic chemistry by providing new tools for synthetic chemists working in diverse application areas.

Research Application Compound Role Significance
Thiazole synthesis Building block Enables diverse heterocyclic construction
Structure-activity studies Lead compound Facilitates biological activity optimization
Methodology development Model substrate Advances synthetic technique development
Hybrid molecule synthesis Key intermediate Supports complex molecular assembly

The integration of this compound into contemporary heterocyclic research programs reflects the growing recognition of thioacetamide derivatives as privileged scaffolds for bioactive molecule discovery. The compound's structural features align with current trends in medicinal chemistry that emphasize the importance of molecular complexity and three-dimensional structure in achieving selective biological activity. The presence of the dimethoxyphenyl substituent provides additional opportunities for molecular recognition through aromatic interactions and hydrogen bonding, while the carbamothioyl group offers unique electronic properties that can be exploited for specific biological interactions.

Current research efforts involving this compound and related thioacetamide derivatives focus on understanding the relationship between molecular structure and biological activity through systematic chemical modification and biological evaluation. These studies have revealed important insights into the structural requirements for activity in various biological systems, contributing to the development of structure-based design strategies for new heterocyclic compounds with improved properties and reduced side effects.

Properties

IUPAC Name

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-13(16)8-12(14)19/h3-4,7H,5-6,8H2,1-2H3,(H2,14,19)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXRKNSMBVVMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}S
  • Molecular Weight : 253.35 g/mol

This compound features a carbamothioyl group attached to an acetamide moiety, which is linked to a dimethoxyphenyl ethyl group. The presence of the thiocarbonyl functional group is crucial for its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.

  • In vitro Studies : The compound demonstrated significant cytotoxic effects on human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. A study reported that at a concentration of 10 µM, it inhibited cell proliferation by approximately 38.92% in HT-29 cells and showed comparable results in other tested lines .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. This suggests that the compound may promote programmed cell death in cancer cells, thereby reducing tumor growth.

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties.

  • Bacterial Inhibition : The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL.
  • Mechanism : The antimicrobial activity is hypothesized to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Anticancer Activity of this compound

Cell LineConcentration (µM)% Inhibition
MCF-71035.96
A5491032.29
HT-291038.92

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainConcentration (µg/mL)% Inhibition
E. coli5070
Staphylococcus aureus10065

Case Studies and Research Findings

  • Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups. The most pronounced effects were observed in the HT-29 cell line, indicating its potential as a therapeutic agent in colorectal cancer treatment .
  • Antimicrobial Efficacy : In a comparative study assessing various compounds for their antibacterial properties, this compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which are known to play a critical role in triggering apoptosis .

Scientific Research Applications

Structure and Characteristics

The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and engage in various chemical reactions. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry

Research indicates that 2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide exhibits various biological activities:

  • Antimicrobial Activity : Studies have reported that thiourea derivatives can exhibit significant antibacterial and antifungal properties. The specific compound has shown effectiveness against several strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. The mechanism involves the inhibition of specific pathways associated with cell proliferation and survival .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro. This could be beneficial for developing treatments for inflammatory diseases .

Agricultural Applications

The insecticidal properties of thiourea derivatives have also been explored. This compound has been tested for its effectiveness against agricultural pests such as:

  • Oriental armyworm (Mythimna separata)
  • Mosquito larvae (Culex pipiens pallens)

These studies indicate that the compound may serve as an eco-friendly alternative to synthetic pesticides, aligning with sustainable agricultural practices .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Aamer Saeed et al., various thiourea derivatives were synthesized and tested for their antimicrobial activities. The findings demonstrated that compounds with similar structural motifs to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing the importance of substituents on the phenyl ring in enhancing biological activity .

Case Study 2: Anticancer Activity

A research article published in the Egyptian Journal of Chemistry investigated the anticancer properties of several thiourea derivatives. It was found that compounds with a substituted phenyl group showed significant cytotoxic effects against breast cancer cell lines. This study suggests that this compound could be further explored as a lead compound for developing new anticancer therapies .

Case Study 3: Insecticidal Properties

Research focusing on agricultural applications revealed that derivatives similar to this compound demonstrated effective insecticidal activity against common agricultural pests. Field trials indicated reduced pest populations when treated with these compounds compared to untreated controls. This positions them as viable candidates for natural pest control solutions .

Chemical Reactions Analysis

Oxidation of the Carbamothioyl Group

The carbamothioyl group (–CS–NH–) in the compound is susceptible to oxidation, forming sulfoxides and sulfones under specific conditions. This reaction typically involves oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in acidic or neutral media. The oxidation pathway is critical for functionalizing the compound in pharmaceutical or material synthesis.

Reagents and Conditions:

  • H₂O₂ in dichloromethane (DCM) at 0°C–25°C

  • m-CPBA in DCM at room temperature

Products:

  • Sulfoxide derivative: R CS O NH R \text{R CS O NH R }

  • Sulfone derivative: R CS O NH R \text{R CS O NH R }

Substitution Reactions on the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety undergoes nucleophilic aromatic substitution (NAS) or demethylation under specific conditions. For example, sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) can replace methoxy groups with other nucleophiles, depending on the reaction medium.

Reagents and Conditions:

  • NaOMe in DMF at 80°C–100°C

  • H₂SO₄ for demethylation

Products:

  • Hydroxylated derivatives (e.g., 3,4-dihydroxyphenyl)

  • Substituted derivatives (e.g., amino or alkoxy groups)

Reduction of the Carbamothioyl Group

Reduction of the –CS–NH– group converts it into thiols or thioethers. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) facilitate this transformation under inert atmospheres.

Reagents and Conditions:

  • LiAlH₄ in THF at 0°C–25°C

  • NaBH₄ in ethanol (EtOH) at room temperature

Products:

  • Thiol derivative: R SH\text{R SH}

  • Thioether derivative: R S R \text{R S R }

Research Findings

A recent study on similar carbamothioyl derivatives highlighted the importance of stereochemical control in oxidation reactions . For example, m-CPBA selectively oxidizes the carbamothioyl group to sulfoxides without affecting the aromatic substituents, enabling precise functionalization.

Industrial Considerations

The compound’s synthesis involves multi-step processes, including:

  • Formation of the acetamide intermediate via amide bond formation .

  • Introduction of the carbamothioyl group using thiophosgene.

  • Purification via crystallization or chromatography.

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituents Key Features Synthesis Yield Melting Point/NMR Data Biological Activity Ref.
Target Compound : 2-Carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 3,4-Dimethoxyphenethyl, Carbamothioyl Thioamide group enhances hydrogen bonding and metal coordination Not reported Not reported Not explicitly stated -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzoyl, 3,4-Dimethoxyphenethyl Simpler benzamide structure; higher lipophilicity 80% 90°C; NMR shifts in Tables 1 and 2 Not reported
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide Chloro, 3,4-Dimethoxyphenethyl Electrophilic chloro group increases reactivity Not reported Not reported Potential toxicity due to chloro substituent
N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide Multiple methoxy groups, Dimethoxyethyl Enhanced solubility from methoxy groups 77% Not reported Not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, Thiazole Thiazole ring enables coordination chemistry Not reported Twisted conformation (61.8° between rings) Structural mimic of benzylpenicillin

Physicochemical Properties

  • Solubility : Methoxy-rich analogues (e.g., ) likely exhibit higher aqueous solubility than the target compound due to increased polarity. The carbamothioyl group’s thiourea-like structure may enhance solubility in polar aprotic solvents.
  • Thermal Stability : Rip-B’s melting point (90°C) suggests moderate stability, while chloroacetamides () may decompose at lower temperatures due to C–Cl bond lability .

Preparation Methods

General Synthetic Strategy

The synthesis of thiourea derivatives such as 2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically follows a two-step approach:

  • Step 1: Preparation of the corresponding chloroacetamide intermediate.
  • Step 2: Reaction of this intermediate with ammonium thiocyanate or thiourea to form the thiourea derivative.

This approach is supported by multiple studies on acyl thiourea derivatives and their analogs, where chloroacetamides serve as key precursors for thiourea ring formation via nucleophilic substitution and cyclization reactions.

Preparation of the Chloroacetamide Intermediate

The starting material, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, can be synthesized by reacting 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride under controlled conditions:

  • Reagents: 2-(3,4-dimethoxyphenyl)ethylamine, chloroacetyl chloride, triethylamine (as base), dichloromethane (solvent).
  • Conditions: The reaction is typically performed at 50–60°C under stirring to ensure complete acylation.
  • Outcome: The chloroacetamide intermediate is obtained as a solid, which can be purified by recrystallization.

This method parallels the synthesis of related chloroacetamides reported in the literature, where yields range from moderate to good (~35–80%) depending on reaction parameters.

Formation of the Thiourea Derivative

The key step involves the substitution of the chloro group by a thiocarbamoyl moiety, achieved by reacting the chloroacetamide intermediate with ammonium thiocyanate or thiourea:

  • Reagents: Chloroacetamide intermediate, ammonium thiocyanate or thiourea.
  • Solvent: Absolute ethanol or acetonitrile.
  • Conditions: Refluxing the mixture for 6–12 hours promotes nucleophilic substitution.
  • Isolation: The product precipitates upon cooling, which is filtered and recrystallized for purification.

This reaction mechanism proceeds via nucleophilic attack of the thiocyanate ion on the chloroacetamide carbon, followed by rearrangement to the thiourea structure. The yields reported in analogous syntheses are typically in the range of 70–85%.

Alternative Synthetic Routes and Cyclization

Some studies report the use of dicyclohexylcarbodiimide (DCC) to promote heterocyclization and formation of related thiourea derivatives with enhanced yields (68–89%) by eliminating hydrogen sulfide from carbamothioyl precursors. However, this approach is more applicable to complex heterocyclic derivatives rather than simple thiourea acetamides.

Characterization and Purity Assessment

The synthesized this compound is typically characterized by:

These techniques confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Acylation 2-(3,4-dimethoxyphenyl)ethylamine + chloroacetyl chloride, TEA, DCM, 50–60°C 35–80 Formation of chloroacetamide intermediate
2 Nucleophilic substitution Chloroacetamide + NH4SCN or thiourea, ethanol, reflux 6–12 h 70–85 Formation of thiourea derivative via substitution
Alternative Heterocyclization (complex derivatives) Carbamothioyl precursors + DCC, acetonitrile, reflux 40–50 min 68–89 Used for heterocyclic thiourea derivatives, not simple acetamides

Research Findings and Observations

  • The chloroacetamide intermediate is moisture-sensitive and should be used promptly in subsequent reactions to avoid hydrolysis.
  • The nucleophilic substitution with ammonium thiocyanate is efficient and reproducible, producing high-purity thiourea derivatives suitable for biological evaluation.
  • Alternative methods involving carbodiimide reagents are more suited for synthesizing heterocyclic thioureas rather than simple acetamide derivatives.
  • The choice of solvent and reaction time significantly influences the yield and purity; ethanol and acetonitrile are preferred solvents for these transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a thioamide precursor with a substituted phenethylamine. Key steps include:

  • Amide bond formation : Use coupling reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous dimethylformamide (DMF) with DIPEA (N,N-diisopropylethylamine) as a base to activate carboxyl groups .
  • Solvent and temperature control : Reactions often require polar aprotic solvents (e.g., DMF, THF) and temperatures between 0–25°C to minimize side reactions and maximize yield .
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane is recommended for isolating the pure compound .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP determination : Use reversed-phase HPLC or computational tools (e.g., ChemAxon) to estimate lipophilicity. Reported LogP for analogs is ~3.46 .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify melting points and decomposition temperatures. Related compounds show stability up to 292°C .
  • Spectroscopic analysis : 1^1H NMR (in DMSO-d6) reveals characteristic peaks: δ 2.85–3.10 (m, CH2 groups), δ 6.75–7.25 (aromatic protons), and δ 9.10 (NH of carbamothioyl) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to assess specificity. For example, analogs inhibit Akt kinase with IC50 values ranging from 0.5–5 µM, depending on cell type .
  • SAR (Structure-Activity Relationship) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate key pharmacophores. Evidence shows that 3,4-dimethoxy groups enhance binding to kinase targets .
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability assays (e.g., MTT) to confirm mechanism-action consistency .

Q. How can researchers identify and validate molecular targets for this compound in disease pathways?

  • Methodological Answer :

  • Chemoproteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates, followed by mass spectrometry .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Related acetamides show selectivity for Akt and MAPK pathways .
  • CRISPR/Cas9 knockout models : Validate target relevance by assessing resistance in Akt1-knockout cancer cells .

Q. What computational approaches are suitable for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4) for metabolism studies .
  • In silico toxicity : Tools like ProTox-II can flag potential hepatotoxicity (e.g., structural alerts for thioamide derivatives) .
  • Permeability prediction : Apply the Caco-2 cell model in software like GastroPlus to estimate intestinal absorption, with PSA (polar surface area) <70 Ų indicating favorable permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 2
2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.